molecular formula C6HF11O B3042113 (4H-Octafluorobutyl)trifluorooxirane CAS No. 50838-66-9

(4H-Octafluorobutyl)trifluorooxirane

Cat. No.: B3042113
CAS No.: 50838-66-9
M. Wt: 298.05 g/mol
InChI Key: HEOHDUODTKFWBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-Octafluorobutyl)trifluorooxirane typically involves the reaction of octafluorobutyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced using advanced chemical reactors that allow for precise control of reaction parameters. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to optimize production efficiency and product quality .

Mechanism of Action

The mechanism of action of (4H-Octafluorobutyl)trifluorooxirane involves its ability to react with various molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new chemical bonds and products. This reactivity is harnessed in various applications, including catalysis and synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    (4H-Octafluorobutyl)trifluorooxirane: C6HF11O

    (4H-Octafluorobutyl)difluorooxirane: C6HF10O

    (4H-Octafluorobutyl)tetrafluorooxirane: C6HF12O

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and oxirane ring, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .

Properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOHDUODTKFWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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